3-(p-Tolyl)propan-1-amine acetic acid salt
Overview
Description
3-(p-Tolyl)propan-1-amine acetic acid salt is an organic compound with the molecular formula C10H15N. It is a derivative of propan-1-amine, where the amine group is attached to a propyl chain substituted with a p-tolyl group. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)propan-1-amine acetic acid salt typically involves the reaction of p-tolylpropylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)propan-1-amine acetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
3-(p-Tolyl)propan-1-amine acetic acid salt has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 3-(p-Tolyl)propan-1-amine acetic acid salt exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)propan-1-amine
- p-Tolylpropylamine
- Propan-1-amine derivatives
Uniqueness
3-(p-Tolyl)propan-1-amine acetic acid salt is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and have diverse applications in research and industry. Its ability to form stable salts with acids makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
acetic acid;3-(4-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h4-7H,2-3,8,11H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVDEOMQTVIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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